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Compound of Interest

N-(2-Aminoethyl)stearamide
Compound Name:

phosphate
CAS No.: 100021-81-6
Cat. No.: B022176

Get Quote

Executive Summary

Analyte: N-(2-Aminoethyl)stearamide phosphate CAS Number: 100021-81-6 Molecular
Formula:

(Salt Complex:
) Molecular Weight: ~424.56 g/mol [1][2][3][4]

N-(2-Aminoethyl)stearamide phosphate is an amphiphilic salt comprised of a fatty acid
amide cation and a phosphate anion. Unlike covalent phosphoramidates, this molecule exists
primarily as an ionic complex. Its structural validation requires a rigorous distinction between
the intact salt, the free base (amidoamine), and potential hydrolysis products (stearic acid,
ethylenediamine).

This guide outlines a self-validating analytical workflow combining Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry
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(MS) to definitively characterize the molecular architecture.

Chemical Architecture & Logic

The core challenge in analyzing this molecule is confirming the integrity of the amide bond
while verifying the stoichiometric association of the phosphate group with the terminal amine.

Structural Logic Diagram

The following diagram illustrates the synthesis logic and the equilibrium state of the analyte in

solution.
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Figure 1: Synthesis pathway and ionic formation of N-(2-Aminoethyl)stearamide phosphate.
Spectroscopic Profiling (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for establishing connectivity and stoichiometry.
Solvent Selection: Use DMSO-d6 or Methanol-d4. Chloroform-d (

) is generally unsuitable due to the poor solubility of the phosphate salt and potential
aggregation of the lipid tails.
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H NMR (Proton) Analysis Strategy

The spectrum must show the specific ratio of the fatty chain to the ethylenediamine linker.
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Critical Validation Point: The integration ratio of the terminal methyl (0.88 ppm) to the linker
methylenes (3.1-3.2 ppm) must be 3:2. Deviations suggest hydrolysis or impure starting
material.

P NMR (Phosphorus) Analysis

This is the definitive test for the phosphate counterion.
» Expected Shift:

0.0 to -2.0 ppm (relative to 85%
).

« Interpretation: A single sharp peak confirms a simple phosphate salt. Multiple peaks would
indicate the formation of pyrophosphates or covalent phosphoramidates (which typically
appear at

-5 10 -10 ppm).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the salt state and the amide functionality.
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Validation Check: Look for the "Ammonium Band," a broad absorption between 2500-3000

(often overlapping C-H stretches), indicative of the

species.

Mass Spectrometry & Purity Profiling

Because the analyte is a salt, it dissociates in the ionization source. Analysis requires detecting
the cationic and anionic components separately.

Experimental Protocol: ESI-MS

« lonization: Electrospray lonization (ESI).

» Mode: Switching mode (Positive and Negative).

» Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
Positive Mode (

):

e Target lon:

at m/z ~327.3.

« |dentity: Corresponds to the protonated N-(2-aminoethyl)stearamide cation (
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» Note: You will NOT see the mass of the phosphate in positive mode.

Negative Mode (

e Target lon:
at m/z 97.0 or
adducts.

« |dentity: Confirms the presence of the phosphate counterion.

Chromatographic Separation (HPLC)

Traditional UV detection is weak for this molecule due to the lack of conjugated systems (only a
single carbonyl). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection
(ELSD) is required.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.

Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.0).

Mobile Phase B: Acetonitrile or Methanol.

Gradient: 50% B to 100% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: CAD (Corona Veo) or ELSD.

Impurity Markers:

o Stearic Acid: Elutes later (more hydrophobic).
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o Ethylenediamine: Elutes in the void volume (highly polar).
e Bis-amide:

-ethylenebis(stearamide) (formed if two stearic acids react with one EDA). This will elute very
late and is highly insoluble.

Analytical Workflow Visualization
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Figure 2: Integrated analytical workflow for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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